molecular formula C17H12N2OS2 B11099525 2-{[(2-Phenyl-1,3-oxazol-5-yl)methyl]sulfanyl}-1,3-benzothiazole

2-{[(2-Phenyl-1,3-oxazol-5-yl)methyl]sulfanyl}-1,3-benzothiazole

Cat. No.: B11099525
M. Wt: 324.4 g/mol
InChI Key: MILCDKUISPTBIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-BENZOTHIAZOL-2-YL [(2-PHENYL-1,3-OXAZOL-5-YL)METHYL] SULFIDE is a complex organic compound that belongs to the class of benzothiazole derivatives These compounds are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

The synthesis of 1,3-BENZOTHIAZOL-2-YL [(2-PHENYL-1,3-OXAZOL-5-YL)METHYL] SULFIDE can be achieved through several synthetic routes. One common method involves the reaction of 2-mercaptobenzothiazole with an appropriate oxazole derivative under controlled conditions. The reaction typically requires the use of a base such as sodium hydroxide or potassium carbonate and is carried out in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is then heated to a specific temperature to facilitate the formation of the desired product .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

1,3-BENZOTHIAZOL-2-YL [(2-PHENYL-1,3-OXAZOL-5-YL)METHYL] SULFIDE undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols.

Scientific Research Applications

1,3-BENZOTHIAZOL-2-YL [(2-PHENYL-1,3-OXAZOL-5-YL)METHYL] SULFIDE has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.

    Biology: It has been studied for its potential as an antimicrobial and anticancer agent. The compound’s ability to interact with biological targets makes it a valuable tool in biochemical research.

    Medicine: Research has shown that benzothiazole derivatives possess significant pharmacological activities, including anti-inflammatory, antiviral, and antifungal properties.

    Industry: In the industrial sector, the compound is used in the development of new materials, such as polymers and dyes, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 1,3-BENZOTHIAZOL-2-YL [(2-PHENYL-1,3-OXAZOL-5-YL)METHYL] SULFIDE involves its interaction with specific molecular targets in cells. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, which are involved in cell signaling pathways, thereby affecting cell proliferation and survival .

Comparison with Similar Compounds

1,3-BENZOTHIAZOL-2-YL [(2-PHENYL-1,3-OXAZOL-5-YL)METHYL] SULFIDE can be compared with other benzothiazole and oxazole derivatives:

    Benzothiazole Derivatives: Compounds like 2-aminobenzothiazole and 2-mercaptobenzothiazole share a similar core structure but differ in their functional groups. These derivatives are also known for their biological activities and are used in various applications.

    Oxazole Derivatives: Compounds such as 2-phenyl-4,5-dihydro-1,3-oxazole have a similar oxazole ring but lack the benzothiazole moiety.

The uniqueness of 1,3-BENZOTHIAZOL-2-YL [(2-PHENYL-1,3-OXAZOL-5-YL)METHYL] SULFIDE lies in its combined benzothiazole and oxazole structure, which provides a distinct set of chemical and biological properties.

Properties

Molecular Formula

C17H12N2OS2

Molecular Weight

324.4 g/mol

IUPAC Name

5-(1,3-benzothiazol-2-ylsulfanylmethyl)-2-phenyl-1,3-oxazole

InChI

InChI=1S/C17H12N2OS2/c1-2-6-12(7-3-1)16-18-10-13(20-16)11-21-17-19-14-8-4-5-9-15(14)22-17/h1-10H,11H2

InChI Key

MILCDKUISPTBIT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC=C(O2)CSC3=NC4=CC=CC=C4S3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.